molecular formula C32H26O10 B1248368 asperpyrone C

asperpyrone C

Cat. No.: B1248368
M. Wt: 570.5 g/mol
InChI Key: YVLPJBAIVAPEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asperpyrone C is a dimeric naphthopyran with formula C32H26O10, originally isolated from Aspergillus niger. It has a role as an Aspergillus metabolite. It is a biaryl, an aromatic ether, an aromatic ketone, a cyclic ketone, a polyphenol and a naphtho-gamma-pyrone.

Scientific Research Applications

Osteoclast Formation and Bone-Related Diseases

Asperpyrone A, a compound related to Asperpyrone C, has been studied for its effects on osteoclastogenesis. It has been found to inhibit RANKL-induced osteoclast formation in a dose-dependent manner. This inhibition is achieved by down-regulating mRNA and protein expression of NFATc1, c-fos, and V-ATPase-d2, as well as mRNA expression of TRAcP and Ctsk. Additionally, it attenuates intracellular Ca2+ oscillations and ROS production in osteoclastogenesis, suppressing the activation of MAPK and NF-κB signalling pathways. This suggests potential applications in the prevention or treatment of osteoporosis (Chen et al., 2019).

Antioxidant and Immunomodulatory Activities

Asperpyrone F and other naphtho-γ-pyrones, including asperpyrones B and C, have demonstrated modest antioxidant and immunomodulatory activities. These compounds were isolated from Pleurotus ostreatus, an edible fungus, and represent a potential area for further research in natural antioxidant sources (Cai et al., 2018).

Inhibition of Taq DNA Polymerase

Asperpyrones A, B, and C have been identified as inhibitors of Taq DNA polymerase. These compounds were isolated from Aspergillus niger and have potential applications in molecular biology, particularly in the regulation of polymerase activity (Akiyama et al., 2003).

Antibacterial and Antifungal Properties

Various studies have found that asperpyrones, including this compound, possess antimicrobial properties. These compounds exhibit activity against a range of phytopathogenic fungi and pathogenic bacteria, indicating their potential as natural antimicrobial agents. Their effectiveness against specific pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans has been noted (Xiao et al., 2014).

Properties

Molecular Formula

C32H26O10

Molecular Weight

570.5 g/mol

IUPAC Name

5-hydroxy-7-(5-hydroxy-8,10-dimethoxy-2-methyl-4-oxobenzo[h]chromen-6-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one

InChI

InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)32-27(30(25)36)19(34)8-14(2)42-32/h7-12,35-36H,1-6H3

InChI Key

YVLPJBAIVAPEFU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C(C5=C(C6=C4C=C(C=C6OC)OC)OC(=CC5=O)C)O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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